molecular formula C16H14Cl2O B1597518 3,4-Dichloro-4'-n-propylbenzophenone CAS No. 844885-29-6

3,4-Dichloro-4'-n-propylbenzophenone

Cat. No. B1597518
M. Wt: 293.2 g/mol
InChI Key: CAOMLNZLMSYKDW-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H14Cl2O . It is also known as Oxybenzone and is widely used in the production of sunscreen products.


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-4’-n-propylbenzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 4 positions and a propyl group at the 4’ position . The molecular weight is 293.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-4’-n-propylbenzophenone include a molecular weight of 293.19 g/mol and a molecular formula of C16H14Cl2O . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Phase Transition Studies

  • Low-Temperature-Induced Reversible Phase Transition: 3,4-Dichloro-4'-n-propylbenzophenone has been studied for its polymorphic phase transition properties. Researchers have explored its phase transition when cooled, using techniques like single-crystal X-ray diffraction. This research offers insights into molecular structural changes and interactions at low temperatures (Takahashi & Ito, 2010).

2. Analytical Chemistry Applications

  • Measuring Environmental Phenols in Human Milk: A study developed a sensitive method to measure concentrations of various environmental phenols, including 3,4-Dichloro-4'-n-propylbenzophenone, in human milk. This is crucial for assessing human exposure to these compounds (Ye et al., 2008).

3. Synthesis of Novel Compounds

  • Synthesis of Benzoxazine Derivatives: The compound has been used in the synthesis of new derivatives like benzoxazines, which are important for the development of new materials and pharmaceuticals (Gabriele et al., 2006).

4. Environmental and Health Impact Studies

  • Impact on Reproductive Hormones: A study focused on how various chemicals, including 3,4-Dichloro-4'-n-propylbenzophenone, are associated with changes in reproductive hormones in women, highlighting potential health implications (Pollack et al., 2018).

5. Formation of Disinfection By-Products

  • Chlorination Treatment in Swimming Pools: Research has been conducted on the formation of novel disinfection by-products from 3,4-Dichloro-4'-n-propylbenzophenone during chlorination treatments in swimming pool water, which is critical for understanding environmental and health risks (Sun et al., 2019).

6. Development of Antibacterial Agents

  • Synthesis of Thiadiazolotriazinones: The compound has been used in synthesizing new molecules with potential antibacterial properties, contributing to the field of pharmaceuticals (Holla et al., 2003).

7. Mesomorphic Property Investigation

  • Study of Mesomorphic Properties: Research has been done on tetraphenylethenes derived from 3,4-Dichloro-4'-n-propylbenzophenone to investigate their mesomorphic properties, which is significant for material science and engineering applications (Schultz et al., 2001).

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOMLNZLMSYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374224
Record name 3,4-Dichloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-n-propylbenzophenone

CAS RN

844885-29-6
Record name 3,4-Dichloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jangir, S Sharma, S Sharma - Scientific Reports, 2021 - nature.com
Biocontrol agents serve as a sustainable means of controlling wilt caused by the widespread plant pathogen, Fusarium oxysporum f. sp. lycopersici. The present study aimed to develop …
Number of citations: 15 www.nature.com

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